Benzyl tetrahydro-2H-pyran-4-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
benzyl oxane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13(12-6-8-15-9-7-12)16-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYRKEYNYDYBOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of Benzyl Tetrahydro 2h Pyran 4 Carboxylate Systems
Nucleophilic Reactivity at the Ester and Ring Positions
The reactivity of benzyl (B1604629) tetrahydro-2H-pyran-4-carboxylate towards nucleophiles is characterized by two primary sites of attack: the electrophilic carbon of the ester group and the carbon atoms of the tetrahydropyran (B127337) ring. Nucleophilic substitution reactions involving functionalized tetrahydropyran acetals can proceed through either SN1 or SN2-like pathways. nih.gov The stereochemical outcome of these reactions is often dependent on the chosen reaction mechanism. nih.gov For instance, reactions proceeding through an SN1 mechanism may yield different stereoisomers compared to those following an SN2-like pathway. nih.gov
The selectivity of nucleophilic substitution reactions on tetrahydropyran acetals is also influenced by the nature of the nucleophile and the reaction conditions. nih.govnyu.edu Weak nucleophiles tend to favor SN1 pathways, while strong nucleophiles can lead to decreased selectivity, particularly in the absence of coordinating counterions. nih.gov Solvent choice plays a crucial role, with polar solvents favoring SN1 products and nonpolar solvents, such as trichloroethylene, promoting the formation of SN2 products. nyu.eduacs.orgresearchgate.net
The tetrahydropyran ring itself can exhibit reactivity towards nucleophiles, particularly if activating groups are present. For example, 2-methylenetetrahydropyrans can act as nucleophiles in addition reactions to activated aldehydes and ketones. nih.gov The stereoselectivity of these reactions can often be rationalized by considering the conformational preferences of the intermediate oxonium ion, where axial attack of the nucleophile is generally favored on both steric and stereoelectronic grounds. nih.gov
Derivatives such as 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans contain two non-equivalent electrophilic centers, making them susceptible to nucleophilic attack at either the carbonyl group or the β-position of the double bond (Michael addition). chim.it The selectivity of these reactions is influenced by the steric hindrance around the electrophilic centers. chim.it
Cycloaddition Reactions Involving Pyranone Intermediates
While benzyl tetrahydro-2H-pyran-4-carboxylate itself is saturated, related unsaturated pyran systems, particularly pyrones (pyran-2-ones), are valuable precursors in cycloaddition reactions. These reactions provide efficient routes to complex cyclic and bicyclic structures.
The Diels-Alder reaction of 2-pyrones has been extensively studied as a method for synthesizing functionalized cyclic compounds. researchgate.netresearchgate.netnih.gov In these reactions, the 2-pyrone acts as the diene component. These reactions can be highly valuable for creating multiple stereogenic centers in a single step. organicreactions.org The inverse-electron-demand Diels-Alder (IEDDA) reaction, where the pyrone is electron-poor, is a common pathway. researchgate.net The regioselectivity of these cycloadditions can be influenced by the substituents on both the pyrone and the dienophile. researchgate.net
Asymmetric Diels-Alder reactions of 2-pyrones have been developed using chiral catalysts, such as cinchona alkaloid-derived bifunctional organic catalysts, which can control both the diastereo- and enantioselectivity of the reaction. nih.gov These catalysts are thought to activate both the pyrone and the dienophile through hydrogen bonding interactions. nih.gov Another approach involves the use of Jørgensen–Hayashi-type catalysts to generate chiral dienamines from α,β-unsaturated aldehydes, which then react with electron-deficient pyrones. rsc.org Hetero-Diels-Alder reactions involving oxadienes are a key strategy for accessing 3,4-dihydro-2H-pyrans, which are precursors to tetrahydropyrans. organicreactions.org
2H-pyran systems can undergo a reversible valence isomerization, specifically an oxa-6π-electrocyclization, to form the corresponding open-chain 1-oxatrienes. nih.govunacademy.com This equilibrium is a form of valence tautomerism, which involves the reorganization of bonding electrons without the migration of atoms or groups. unacademy.comresearchgate.net The position of this equilibrium is influenced by various physicochemical factors, including steric effects. nih.gov For instance, steric destabilization of the open-chain dienone form can shift the equilibrium towards the cyclic 2H-pyran. nih.gov This tautomerism is a critical aspect of the chemistry of 2H-pyrans, as the reactivity of the system can be dictated by the properties of either the cyclic or the open-chain tautomer. nih.gov Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to understand the relative stabilities of these tautomers. rsc.org
Hydrolytic Stability and Ester Cleavage Pathways
The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding tetrahydro-2H-pyran-4-carboxylic acid and benzyl alcohol. This process is a typical nucleophilic acyl substitution reaction. ucalgary.ca
Under basic conditions (saponification), a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. ucalgary.calibretexts.org This intermediate then collapses, expelling the benzyloxy group as a leaving group to form the carboxylic acid, which is subsequently deprotonated by the alkoxide to give the carboxylate salt. ucalgary.ca
Under acidic conditions, the carbonyl oxygen is first protonated, which activates the ester towards attack by a weak nucleophile like water. ucalgary.ca A tetrahedral intermediate is formed, and after a series of proton transfers, benzyl alcohol is eliminated as the leaving group, regenerating the acid catalyst and forming the carboxylic acid. ucalgary.ca The equilibrium of this reaction can be shifted towards the products by using an excess of water. libretexts.org
Besides standard hydrolysis, ester cleavage can also occur via SN2-type dealkylation, where a nucleophile attacks the alkyl carbon of the ester. researchgate.net The stability of the tetrahydropyran ring itself is generally high under these conditions, although highly substituted or strained derivatives might undergo ring-opening reactions. For instance, a study on the diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides noted an unusual quasi-hydrolysis of a cyano group under acidic conditions. beilstein-journals.orgbeilstein-journals.org
Reaction with Organometallic Reagents and C-Nucleophiles
The ester group of this compound is reactive towards strong carbon-based nucleophiles like organometallic reagents. Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that readily attack the electrophilic carbonyl carbon of esters. libretexts.orglibretexts.org
The reaction of an ester with a Grignard reagent typically proceeds with the addition of two equivalents of the organometallic reagent. chemistrysteps.commasterorganicchemistry.com The first equivalent adds to the carbonyl group to form a tetrahedral intermediate, which then eliminates the benzyloxy group to form a ketone. chemistrysteps.com This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after an acidic workup. chemistrysteps.comyoutube.com It is generally not possible to stop the reaction at the ketone stage. chemistrysteps.com The use of tetrahydropyran as a solvent for Grignard reactions has been explored. google.com
Organolithium reagents react in a similar fashion. libretexts.org However, their greater reactivity can sometimes lead to different outcomes compared to Grignard reagents. organicchemistrytutor.com Reactions of tetrahydropyran derivatives with C-nucleophiles can be influenced by factors such as hyperconjugation and inductive effects of substituents on the ring. researchgate.net
| Reagent Type | Reactivity with Ester | Typical Product |
| Grignard Reagents (RMgX) | High | Tertiary Alcohol (after addition of two equivalents) chemistrysteps.com |
| Organolithium Reagents (RLi) | Very High | Tertiary Alcohol (after addition of two equivalents) libretexts.org |
| Gilman Reagents (R₂CuLi) | Low/No Reactivity | No reaction with esters youtube.com |
Computational Analysis of Reaction Mechanisms (e.g., DFT studies, charge transfer)
Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the reaction mechanisms, reactivity, and electronic properties of pyran-based systems. semanticscholar.orgnih.govresearchgate.netchemrxiv.org DFT calculations can be used to determine the geometries of reactants, transition states, and products, as well as their relative energies, providing insights into reaction pathways and activation barriers. rsc.org
For cycloaddition reactions, DFT has been used to investigate the reactivity of 2H-(thio)pyran-2-(thi)ones with strained alkynes, revealing differences in reactivity based on the heteroatoms in the pyran ring. researchgate.net In the context of Diels-Alder reactions, computational studies can help rationalize the observed stereoselectivity and regioselectivity. acs.org For example, DFT calculations have supported a stepwise mechanism for the formal [4+2] cycloaddition of allenoates with arylidenoxindoles to form dihydropyran-fused indoles. acs.org
DFT is also employed to study the electronic structure and reactivity descriptors of molecules. semanticscholar.org Analyses such as Molecular Electrostatic Potential (MEP), Average Local Ionization Energy (ALIE), and Fukui functions help identify the most probable sites for electrophilic and nucleophilic attack. semanticscholar.orgchemrxiv.org For instance, MEP and ALIE surfaces can pinpoint molecular sites prone to electrostatic interactions and those sensitive to electrophilic attack, respectively. semanticscholar.org Furthermore, DFT can be used to study tautomeric equilibria, such as the ring-chain tautomerism in 2-imino-2H-pyran derivatives, by calculating the relative stabilities of the isomers and considering solvent effects. rsc.org
Structure Activity Relationship Sar and Pharmacological Investigations of Benzyl Tetrahydro 2h Pyran 4 Carboxylate Analogues
Design Principles for Analogues with Modified Benzyl (B1604629) or Tetrahydropyran (B127337) Moieties
The design of analogues based on the Benzyl tetrahydro-2H-pyran-4-carboxylate scaffold is guided by established principles of medicinal chemistry, primarily aimed at optimizing interactions with a specific biological target. nih.gov A key strategy is the use of pharmacophore modeling, which identifies the essential steric and electronic features required for a molecule to exert a particular biological effect. patsnap.comnih.gov For this class of compounds, which are often investigated as triple reuptake inhibitors (TRIs), the core structure contains the fundamental components of a pharmacophore for interacting with serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters. nih.govwikipedia.org
Analog design involves the systematic modification of the benzyl and tetrahydropyran moieties to probe and enhance these interactions. rjpdft.com
Modification of the Benzyl Moiety:
Aromatic Interactions: The benzyl group is a key hydrophobic and aromatic feature. Analogues are designed with various substituents on this ring to modulate van der Waals, hydrophobic, and potential π-π stacking interactions within the target's binding pocket. stereoelectronics.org
Electronic Effects: Introducing electron-donating or electron-withdrawing groups can alter the electronic distribution of the aromatic ring, influencing its interaction with complementary residues in the target protein. nih.gov
Modification of the Tetrahydropyran (THP) Moiety:
Conformational Rigidity: The THP ring provides a semi-rigid scaffold that helps to orient the other functional groups in a specific spatial arrangement, which can reduce the entropic penalty upon binding. nih.gov Its confined geometry is crucial for maintaining the orientation of pharmacophoric groups. nih.gov
Hydrogen Bonding: The ether oxygen within the THP ring can act as a critical hydrogen bond acceptor, anchoring the ligand within the active site. nih.gov Analog design often explores replacing or repositioning this oxygen to determine its importance. nih.gov For instance, in related scaffolds, replacing the ring oxygen with a methylene (B1212753) group can lead to a drastic loss of activity, highlighting the significance of this hydrogen bonding interaction. nih.gov
By creating a library of analogues with systematic changes to these two core parts, researchers can build a comprehensive structure-activity relationship (SAR) profile, leading to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties. rjpdft.com
Impact of Structural Modifications on Biological Potency
The biological potency of this compound analogues is highly sensitive to structural modifications on both the aromatic and heterocyclic ring systems, as well as the molecule's stereochemistry.
Influence of Substituents on Ring Systems
Systematic substitution on the benzyl and tetrahydropyran rings is a cornerstone of SAR studies for this chemical class. In the context of pyran-based triple reuptake inhibitors, modifications have been shown to significantly alter binding affinities for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. nih.gov
For example, SAR studies on tri-substituted pyran derivatives revealed that specific substitution patterns are crucial for achieving potent and balanced inhibitory activity. The introduction of substituents can enhance binding affinity by exploiting additional pockets or interactions within the transporter binding sites. nih.govresearchgate.net In a series of potent pyran-based TRIs, modifications led to the development of lead compounds like D-161 and D-185, which exhibit high affinity for all three monoamine transporters. nih.gov The data indicates that even subtle changes, such as the position or nature of a substituent, can shift the selectivity profile of the compound.
| Compound | Substitutions | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
|---|---|---|---|---|
| D-161 | Trisubstituted pyran derivative | 14.6 | 2.7 | 0.8 |
| D-185 | Trisubstituted pyran derivative | 10.3 | 1.5 | 0.9 |
| Desipramine | Reference NET Inhibitor | 2500 | 17.8 | 1.1 |
| Fluoxetine | Reference SERT Inhibitor | 1300 | 1.0 | 260 |
This table presents in vitro binding affinities (Ki) of representative pyran derivatives at human monoamine transporters. Data is illustrative of the potency achieved through structural modifications. nih.gov
Role of Stereochemistry in Activity
Stereochemistry has a profound impact on the biological activity of chiral molecules, as it governs target binding, metabolism, and distribution. mdpi.comijpsjournal.com For analogues of this compound, which contain multiple chiral centers, the specific three-dimensional arrangement of atoms is critical for potency and selectivity.
Research has consistently shown that biological systems, particularly protein targets like enzymes and transporters, can differentiate between stereoisomers. biomedgrid.comomicsonline.org One enantiomer of a drug may exhibit high affinity for the target, while its mirror image (enantiomer) could be significantly less active or even inactive. biomedgrid.com For example, in studies of pyran-based TRIs, compounds with a specific (2S,4R,5R) configuration were identified as being particularly potent. nih.gov Similarly, in the development of HIV protease inhibitors incorporating tetrahydropyran rings, the (R) stereoisomer of one analogue demonstrated a sixfold increase in antiviral activity compared to its (S) counterpart. nih.gov
This stereoselectivity arises because the precise spatial orientation of functional groups must be complementary to the arrangement of amino acid residues in the target's binding site to achieve optimal interactions. mdpi.com An incorrect stereochemical configuration can lead to steric clashes or prevent key interactions, such as hydrogen bonds, from forming. rsc.org Therefore, controlling the stereochemistry during synthesis is a crucial aspect of designing potent and selective analogues in this class.
Molecular Modeling and Pharmacophore Development for Ligand Design
Computational techniques such as molecular modeling and pharmacophore development are indispensable tools for the rational design of novel ligands based on the this compound scaffold. nih.gov These methods provide critical insights into how ligands interact with their biological targets, thereby guiding the synthesis of more effective molecules. nih.gov
Ligand-Target Interactions and Binding Models
A pharmacophore model is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups—that are essential for binding to a specific biological target. patsnap.combabrone.edu.in For pyran-based triple reuptake inhibitors, a common pharmacophore model has been developed that elucidates the crucial features for balanced activity against DAT, SERT, and NET. nih.gov
This model typically includes:
Two Aromatic/Hydrophobic Features: One corresponding to the benzyl group and another to a second aromatic ring system often present in active analogues. nih.gov
Two Hydrophobic Features: One derived from the second aromatic ring and another from the tetrahydropyran ring itself. nih.gov
One Cationic Feature: This maps to a protonatable nitrogen atom, a common feature in monoamine reuptake inhibitors, which engages in a critical ionic interaction with a conserved aspartate residue in the transporter binding site. nih.gov
These models reveal that a specific "folded" conformation is often crucial for triple uptake inhibitory activity. nih.gov The distances between the key moieties, such as the benzyl group and the cationic amine, are critical for correctly positioning the ligand within the binding sites of the three different transporters. nih.gov Molecular docking simulations further refine these models by predicting the precise orientation of the ligand and identifying key amino acid residues involved in the binding interactions. mdpi.com
Prediction of Bioactivity Profiles
Once a validated pharmacophore model is established, it can be used to predict the bioactivity of novel, untested compounds. dovepress.com This is often accomplished through two primary computational strategies:
Virtual Screening: The pharmacophore model is used as a 3D query to search large databases of chemical compounds. patsnap.com This process filters for molecules that possess the required pharmacophoric features in the correct spatial orientation, rapidly identifying potential new hits for synthesis and biological testing. babrone.edu.indovepress.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By using molecular descriptors that quantify physicochemical properties (e.g., lipophilicity, electronic properties, size), these models can predict the potency of newly designed analogues before they are synthesized. plos.org Modern approaches often employ machine learning algorithms to develop highly accurate predictive models from existing SAR data, which can forecast a compound's activity profile, including its potential for off-target effects or adverse ADME (absorption, distribution, metabolism, and excretion) properties. plos.orgnih.govrepcomseet.org
These predictive methods allow medicinal chemists to prioritize the most promising candidates for synthesis, significantly accelerating the drug discovery process and reducing the resources required to develop new therapeutic agents. dovepress.com
Biological Applications and Therapeutic Relevance of Benzyl Tetrahydro 2h Pyran 4 Carboxylate and Its Derivatives
Evaluation of Anticancer and Antiproliferative Activities
Derivatives of the tetrahydropyran (B127337) ring system have been the subject of extensive research for their potential as anticancer agents. Studies have shown that certain 4H-pyran derivatives can suppress the proliferation of human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. nih.govresearchgate.net
The antiproliferative efficacy of these compounds is often attributed to their ability to induce apoptosis and interfere with the cell cycle. nih.gov For instance, some pyran derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression whose overexpression is linked to colorectal cancer. researchgate.net The cytotoxic effects of novel pyrazole-fused pyran derivatives have also been reported against MCF-7 and HCT-116 cell lines. nih.gov Research into functionalized alkyl chlorodihydropyran derivatives has demonstrated enhanced cytotoxicity against various human solid tumor cell lines, including those from colon and ovarian cancers. mdpi.com
The mechanism of action for some of these compounds involves inducing morphological changes and cell death in cancer cells. researchgate.net The antiproliferative activity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%. frontiersin.org
Table 1: Antiproliferative Activity of Selected Pyran Derivatives against Cancer Cell Lines
Compound Type Cell Line IC50 (µM) Reference 4H-Pyran Derivative 4d HCT-116 75.1 4H-Pyran Derivative 4k HCT-116 85.88 Triazinone Derivative 13 HCT-116 8.37 researchgate.net Triazinone Derivative 13 MCF-7 3.81 researchgate.net Pyrimidinethione Derivative MCF-7 & HCT-116 Reported Cytotoxic researchgate.net
Assessment of Antimicrobial and Biofilm Disruption Properties
The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and tetrahydropyran derivatives have shown considerable potential in this area. rsc.org These compounds have been evaluated against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria. nih.gov
A significant challenge in treating infections is the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix that protects them from antibiotics and host immune responses. mdpi.comnih.gov Certain pyran derivatives have demonstrated the ability not only to inhibit bacterial growth but also to disrupt the formation of these resilient biofilms. rsc.org For example, one study highlighted a pyran derivative that exhibited significant inhibitory activity against biofilm formation by Staphylococcus aureus and Pseudomonas aeruginosa. rsc.org The antimicrobial efficacy of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. nih.govresearchgate.net
Table 2: Antimicrobial Activity of Selected Tetrahydropyran and Related Derivatives
Compound Type Microorganism Activity/MIC (µg/mL) Reference Pyran Derivative S. aureus Significant Biofilm Inhibition researchgate.net Pyran Derivative P. aeruginosa Significant Biofilm Inhibition researchgate.net 4H-Pyran Derivatives Mycobacterium bovis (BCG) Good Activity Abietane Derivative 27 E. coli 11.7 Abietane Derivative 27 P. aeruginosa 11.7 Abietane Derivative 27 S. aureus 23.4
Characterization of Antioxidant Potencies
Oxidative stress, caused by an imbalance between free radicals and antioxidants in the body, is implicated in numerous diseases, including cancer. researchgate.net Consequently, compounds with antioxidant properties are of significant interest. Pyran derivatives have been evaluated for their ability to act as antioxidants, primarily through their capacity to scavenge free radicals. researchgate.net
The antioxidant potential is often determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this test, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured by a decrease in absorbance, indicating the compound's radical scavenging activity. Studies on certain 4H-pyran derivatives have demonstrated strong DPPH scavenging and reducing potencies, with some derivatives showing higher efficiency than the standard antioxidant butylated hydroxytoluene (BHT). researchgate.net This activity suggests that these compounds could help mitigate the cellular damage caused by oxidative stress. researchgate.net
Investigation of Receptor Binding and Modulation
The tetrahydropyran scaffold is a key structural element in various ligands designed to interact with specific biological receptors and transporters, highlighting its importance in the development of treatments for central nervous system (CNS) disorders.
Sigma-2 (σ2) Receptor Ligands: The sigma-2 receptor is a protein that is highly expressed in proliferating tumor cells and is implicated in various neurobiological processes. As such, it is a target for both cancer diagnostics and therapeutics, as well as for CNS disorders. While many sigma-2 ligands are based on other heterocyclic systems like tetrahydroindazoles, the principles of their design—often involving a specific arrangement of aromatic and amine moieties—are relevant to the development of tetrahydropyran-based ligands. The development of potent and selective sigma-2 ligands is an active area of research.
Serotonin (B10506)/Norepinephrine (B1679862) Reuptake Inhibitors (SNRIs): Several asymmetrically substituted tetrahydropyran derivatives have been synthesized and identified as potent inhibitors of the serotonin transporter (SERT) and the norepinephrine transporter (NET). These transporters are crucial for regulating neurotransmitter levels in the brain, and their inhibition is a key mechanism for treating depression and other mood disorders. Specific trisubstituted pyran derivatives have shown high affinity for both SERT and NET, with some exhibiting low-nanomolar potencies. The stereochemistry and the spatial relationship between key functional groups, such as the benzhydryl and amino moieties, are critical for this high-affinity interaction. nih.gov
M1 PAM-Agonists: The muscarinic M1 acetylcholine (B1216132) receptor is a promising target for improving cognitive function in conditions like Alzheimer's disease and schizophrenia. Positive allosteric modulators (PAMs) that selectively enhance the activity of the M1 receptor are sought after to minimize side effects associated with nonselective agonists. A notable example is the compound PF-06767832, which incorporates a hydroxytetrahydro-2H-pyran-4-yl group. This compound is a potent and selective M1 PAM-agonist, demonstrating that the tetrahydropyran scaffold can be effectively integrated into highly specific and potent CNS-active molecules.
Table 3: Receptor and Transporter Binding Affinity of Selected Tetrahydropyran Derivatives
Compound Type/Name Target Binding Affinity (Ki, nM) Reference Trisubstituted Pyran Derivative (-)-4b NET 2.13 Trisubstituted Pyran Derivative (-)-4b SERT 15.3 Trisubstituted Pyran Derivative D-161 NET Potent Trisubstituted Pyran Derivative D-161 SERT Potent PF-06767832 M1 Receptor Potent PAM-Agonist nih.gov
Exploration in Biological Sensor Development
The pyran scaffold is also being explored for applications beyond direct therapeutics, such as in the development of biological sensors. mdpi.comrsc.org Certain pyran derivatives, particularly dicyanomethylene-4H-pyran (DCM), exhibit excellent photophysical properties like large Stokes shifts and tunable near-infrared (NIR) emission. The fluorescence of these molecules often depends on an intramolecular charge transfer (ICT) process. This property can be harnessed to create "off-on" fluorescent probes that light up in the presence of a specific target molecule, such as an ion or a reactive oxygen species. By modifying the pyran structure, researchers can design probes that specifically detect biological macromolecules and enzymes, making them valuable tools for biological imaging and sensing applications.
In Vitro and Cellular Assay Methodologies for Biological Evaluation
The biological activities of benzyl (B1604629) tetrahydro-2H-pyran-4-carboxylate and its derivatives are determined using a variety of established in vitro and cellular assays.
MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the antiproliferative activity of potential anticancer compounds. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals. This allows for the calculation of the IC50 value of a compound. frontiersin.org
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the standard measure of an antimicrobial agent's effectiveness. It is determined through methods like the broth microdilution assay, where a series of increasing concentrations of the compound are incubated with a standardized inoculum of a specific microorganism. nih.gov The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a set incubation period. researchgate.net
DPPH Scavenging Assay: This is a simple and rapid spectrophotometric method used to measure the antioxidant capacity of a compound. The assay uses the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), which has a deep violet color and a strong absorption at around 517 nm. When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color changes from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.
Table of Mentioned Compounds
| Compound Name/Type |
|---|
| Benzyl tetrahydro-2H-pyran-4-carboxylate |
| 4H-Pyran derivatives |
| Pyrazole-fused pyran derivatives |
| Functionalized alkyl chlorodihydropyran derivatives |
| Triazinone derivatives |
| Pyrimidinethione derivatives |
| Abietane derivatives |
| Butylated hydroxytoluene (BHT) |
| Tetrahydroindazole derivatives |
| Trisubstituted pyran derivatives |
| N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832) |
| Dicyanomethylene-4H-pyran (DCM) |
| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) |
Analytical and Spectroscopic Characterization in Research of Benzyl Tetrahydro 2h Pyran 4 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of Benzyl (B1604629) tetrahydro-2H-pyran-4-carboxylate. By analyzing the ¹H and ¹³C NMR spectra, researchers can map out the carbon-hydrogen framework of the molecule.
In a typical ¹H NMR spectrum of this compound, specific chemical shifts (δ) and coupling patterns would be expected. The aromatic protons of the benzyl group would appear in the downfield region, generally between 7.3 and 7.4 ppm. The benzylic methylene (B1212753) protons (—CH₂—Ph) would likely resonate as a singlet around 5.1 ppm. The protons on the tetrahydropyran (B127337) ring would exhibit more complex signals, with the proton at the C4 position appearing as a multiplet. The axial and equatorial protons on the carbons adjacent to the oxygen atom (C2 and C6) would show distinct signals, often as multiplets, due to their different chemical environments.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 170-175 ppm. The carbons of the phenyl ring would show signals between 127 and 136 ppm. The benzylic carbon and the carbons of the tetrahydropyran ring would appear in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.30 - 7.40 | Multiplet |
| Benzylic (—CH₂—Ph) | ~5.12 | Singlet |
| Tetrahydropyran Ring | 1.70 - 4.00 | Multiplets |
| Methine (C4—H) | ~2.55 | Multiplet |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~174.5 |
| Aromatic (ipso-C) | ~136.0 |
| Aromatic (ortho, meta, para-C) | 128.0 - 128.6 |
| Benzylic (—CH₂—Ph) | ~66.5 |
| Tetrahydropyran (C2, C6) | ~67.0 |
| Tetrahydropyran (C4) | ~40.8 |
| Tetrahydropyran (C3, C5) | ~33.5 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (HRMS, LC-MS)
Mass spectrometry (MS) is utilized to determine the molecular weight and confirm the elemental composition of Benzyl tetrahydro-2H-pyran-4-carboxylate. High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement, which allows for the unambiguous determination of the molecular formula (C₁₃H₁₆O₃).
When subjected to techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the compound can be separated from impurities and then ionized for mass analysis. The resulting mass spectrum would show a peak for the molecular ion [M]+ or, more commonly in electrospray ionization (ESI), protonated [M+H]+ or sodiated [M+Na]+ adducts. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can reveal characteristic fragmentation patterns that help to confirm the structure. Key fragments would likely arise from the loss of the benzyl group or cleavage of the ester bond.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.
The most prominent absorption band for this molecule would be the strong C=O stretching vibration of the ester carbonyl group, which typically appears in the region of 1730-1750 cm⁻¹. The C—O stretching vibrations of the ester and the ether linkage in the tetrahydropyran ring would result in strong bands in the fingerprint region, between 1000 and 1300 cm⁻¹. The presence of the aromatic benzyl group would be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C—H stretching vibrations just above 3000 cm⁻¹. The aliphatic C—H stretching of the tetrahydropyran ring would be observed as strong absorptions in the 2850-3000 cm⁻¹ range.
Interactive Data Table: Key IR Absorption Bands
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Ester (C=O) | Stretch | ~1735 | Strong |
| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium |
| C—O (Ester & Ether) | Stretch | 1000 - 1300 | Strong |
| Aromatic (C—H) | Stretch | >3000 | Medium |
| Aliphatic (C—H) | Stretch | 2850 - 3000 | Strong |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
For chiral molecules, X-ray crystallography can be used to determine the absolute configuration. The analysis would reveal the chair conformation of the tetrahydropyran ring and the orientation of the benzyl carboxylate substituent. This detailed structural information is invaluable for understanding the molecule's physical properties and its interactions in a biological or chemical system. As of now, publicly available crystal structure data for this specific compound is limited.
Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are standard for assessing the purity of this compound. In an HPLC analysis, the compound is passed through a column under high pressure, and its retention time is measured.
A pure sample will ideally show a single, sharp peak in the chromatogram. The presence of additional peaks would indicate impurities. By using a suitable detector, such as a UV detector that can monitor the absorbance of the aromatic benzyl group, quantitative analysis can be performed to determine the percentage purity of the sample. HPLC is also crucial for monitoring the progress of a chemical reaction and for the separation of the desired product from starting materials and byproducts.
Theoretical and Computational Studies on Benzyl Tetrahydro 2h Pyran 4 Carboxylate Systems
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and geometry of Benzyl (B1604629) tetrahydro-2H-pyran-4-carboxylate. DFT methods offer a favorable balance between computational cost and accuracy for molecules of this size.
Detailed research findings from DFT studies on analogous structures indicate that the geometry of Benzyl tetrahydro-2H-pyran-4-carboxylate would be optimized to find its lowest energy state. nih.govnih.gov The tetrahydro-2H-pyran ring is expected to adopt a stable chair conformation, which is the most common and energetically favorable conformation for oxacyclohexane systems. researchgate.net The bulky benzyl carboxylate substituent at the C4 position would preferentially occupy an equatorial position to minimize steric hindrance.
Calculations using hybrid functionals like B3LYP with a basis set such as 6-311G(d,p) are commonly employed to determine key electronic properties. nih.govnih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. nih.gov A larger gap suggests higher stability and lower reactivity. For similar benzyl ester compounds, the HOMO is often localized on the electron-rich benzyl and carboxylate portions, while the LUMO may be distributed across the aromatic system. nih.gov
| Parameter/Output | Description | Typical Method/Value |
|---|---|---|
| Method | The theoretical model used for the calculation. | DFT (Density Functional Theory) |
| Functional | The specific DFT functional used (approximates the exchange-correlation energy). | B3LYP, MPWB1K |
| Basis Set | The set of mathematical functions used to build the molecular orbitals. | 6-311G(d,p), 6-31+G(d,p) |
| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Chair conformation for the pyran ring. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Calculated Value (eV) |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Calculated Value (eV) |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | Calculated Value (eV) |
Molecular Dynamics Simulations for Conformational Analysis
While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different conformations the molecule can adopt in a solution, typically mimicking physiological conditions. nih.gov
For a molecule like this compound, an MD simulation would typically be set up by placing the molecule in a periodic box filled with a chosen solvent, such as water. nih.gov The interactions between atoms are described by a force field, such as the General Amber Force Field (GAFF) or Amber99SB-ILDN. nih.govnih.gov The simulation is run for a significant period (nanoseconds to microseconds) to allow the molecule to explore its conformational space.
The primary goal of these simulations is to perform a conformational analysis. This involves tracking key dihedral angles, such as those within the pyran ring and the bond connecting the benzyl group, to understand their flexibility. researchgate.net Analysis of the simulation trajectory would likely confirm that the chair conformation of the pyran ring is the most populated state. nih.gov Furthermore, it would reveal the rotational freedom of the benzyl and carboxylate groups, identifying the most probable orientations and the energy barriers between different rotational states (rotamers).
| Parameter | Description | Typical Implementation |
|---|---|---|
| Simulation Package | Software used to run the simulation. | GROMACS, Amber |
| Force Field | A set of parameters to calculate the potential energy of the system. | GAFF (General Amber Force Field) |
| Solvent Model | The model used to represent solvent molecules. | TIP3P Water |
| Ensemble | The statistical ensemble defining the thermodynamic state (constant variables). | NPT (constant Number of particles, Pressure, Temperature) |
| Simulation Time | The total duration of the simulation. | 100 - 500 ns |
| Temperature | The temperature at which the simulation is run. | 300 K (approx. room temperature) |
| Pressure | The pressure at which the simulation is run. | 1 bar |
Prediction of Chemical Reactivity and Selectivity
The electronic properties calculated using DFT are directly used to predict the chemical reactivity and selectivity of this compound. The concept of Frontier Molecular Orbital (FMO) theory is central to this analysis.
The HOMO, being the orbital most likely to donate electrons, indicates the sites susceptible to electrophilic attack. Conversely, the LUMO, the orbital most likely to accept electrons, points to the sites prone to nucleophilic attack. nih.gov For this compound, the HOMO is expected to be concentrated on the benzyl ring and the oxygen atoms of the ester group, making these areas potential sites for oxidation or interaction with electrophiles. The LUMO is likely distributed over the carbonyl carbon and the aromatic ring, suggesting these are potential sites for nucleophilic addition or substitution.
Another powerful tool derived from quantum calculations is the Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, with red areas indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue areas indicating positive potential (electron-poor, attractive to nucleophiles). For this molecule, the carbonyl oxygen would be a site of strong negative potential, while the hydrogen atoms on the pyran ring and the carbonyl carbon would show positive potential. This information is crucial for predicting how the molecule will interact with other reagents, thereby determining reaction selectivity.
| Computational Output | Interpretation | Predicted Reactivity for this compound |
|---|---|---|
| HOMO Distribution | Regions of high electron density; sites for electrophilic attack. | Likely on the benzyl ring and ester oxygens. |
| LUMO Distribution | Regions of low electron density; sites for nucleophilic attack. | Likely on the carbonyl carbon and benzyl ring. |
| HOMO-LUMO Gap | Indicator of chemical stability and reactivity. | A larger gap implies higher stability. |
| Negative MEP | Electron-rich regions, attractive to electrophiles. | Expected around the carbonyl and ether oxygen atoms. |
| Positive MEP | Electron-poor regions, attractive to nucleophiles. | Expected on the carbonyl carbon. |
Ligand Docking and Virtual Screening for Biological Targets
Computational techniques are pivotal in modern drug discovery, and this compound can be evaluated as a potential ligand for various biological targets using these methods. Ligand docking and virtual screening are used to predict if and how a small molecule might bind to a protein's active site. nih.gov
In a ligand docking study, the 3D structure of this compound, often derived from DFT optimization, is computationally placed into the binding site of a target protein. dntb.gov.ua A scoring function then estimates the binding affinity, predicting the strength of the interaction. The results include a binding score (e.g., in kcal/mol) and a predicted binding pose, which shows the specific interactions (like hydrogen bonds or hydrophobic contacts) between the ligand and the protein's amino acid residues. nih.gov
Virtual screening expands on this by using the structure of this compound as a template or query. nih.gov Large databases containing millions of compounds can be screened to identify other molecules that are structurally similar or predicted to bind to the same target, potentially with higher affinity. researchgate.net This process, often combined with pharmacophore modeling, helps to identify novel lead compounds for further experimental testing. nih.gov The tetrahydropyran (B127337) moiety is a common scaffold in many biologically active compounds, making this molecule a relevant candidate for such in silico screening campaigns.
| Step | Description | Key Outcome |
|---|---|---|
| 1. Target Preparation | Obtaining and preparing the 3D structure of a biological target (e.g., an enzyme or receptor). | A prepared protein structure with a defined binding site. |
| 2. Ligand Preparation | Generating a low-energy 3D conformer of this compound. | A 3D structure of the ligand ready for docking. |
| 3. Molecular Docking | Computationally fitting the ligand into the target's binding site. | Binding affinity score and predicted binding pose. |
| 4. Virtual Screening | Screening a large chemical library for molecules with similar properties or predicted binding modes. | A list of "hit" compounds for further investigation. |
| 5. Post-processing/Filtering | Analyzing the top-scoring hits and filtering based on properties like drug-likeness (e.g., Lipinski's rules). | A refined list of promising lead candidates. |
Conclusion and Future Research Directions
Summary of Key Findings on Benzyl (B1604629) tetrahydro-2H-pyran-4-carboxylate
Currently, detailed research findings specifically elucidating the biological activity or distinct applications of Benzyl tetrahydro-2H-pyran-4-carboxylate are limited. The compound is primarily recognized as a chemical intermediate, available from various commercial suppliers. Its fundamental properties are documented, providing a basis for future investigation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 871022-58-1 |
| Molecular Formula | C₁₃H₁₆O₃ |
| Molecular Weight | 220.26 g/mol |
This data is compiled from publicly available chemical supplier information.
The significance of this compound lies in its potential as a building block. The tetrahydropyran (B127337) (THP) ring is a prevalent structural motif in a vast number of biologically active natural products, including those with anti-inflammatory and anti-osteoporotic properties. tandfonline.com The carboxylate group offers a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.
Emerging Trends in Tetrahydropyran Chemistry
The field of tetrahydropyran chemistry is dynamic, with several emerging trends that could shape the future investigation of compounds like this compound.
One of the most significant trends is the development of novel and efficient synthetic methodologies for constructing the tetrahydropyran ring. jchr.org Techniques such as Prins cyclization, oxa-Michael additions, and various metal-mediated cyclizations are continually being refined to allow for greater control over stereochemistry and the introduction of diverse functional groups. tandfonline.comjchr.org These advancements will be crucial for synthesizing analogs of this compound with varied substitution patterns for structure-activity relationship (SAR) studies.
Another key area of development is the use of computational chemistry and machine learning to predict the biological activities and physicochemical properties of novel tetrahydropyran derivatives. nih.gov These in silico approaches can help to prioritize synthetic targets and streamline the drug discovery process.
Furthermore, there is a growing emphasis on "green chemistry" principles in the synthesis of tetrahydropyran-containing molecules, focusing on the use of renewable starting materials, environmentally benign catalysts, and energy-efficient reaction conditions. nih.gov
Potential for Further Translational Research and Drug Development
The tetrahydropyran scaffold is a well-established "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. ijprajournal.com This inherent versatility suggests that derivatives of this compound could be explored for a wide range of therapeutic applications.
The process of bringing a new drug from discovery to clinical use is a long and complex journey, involving preclinical development and extensive clinical trials. nih.gov The initial stages involve identifying a "hit" molecule with desired activity, which is then optimized to a "lead" compound with improved properties. nih.gov this compound could serve as a starting point for the generation of a library of compounds to be screened for various biological activities. For instance, the tetrahydropyran core is found in some HIV protease inhibitors, highlighting its potential in antiviral drug design. nih.gov
Future translational research could involve modifying the benzyl and carboxylate moieties to enhance target binding affinity, selectivity, and pharmacokinetic properties. The design of next-generation drug-like molecules is a key focus in modern medicinal chemistry. mdpi.com
Interdisciplinary Collaborations for Comprehensive Investigations
A thorough investigation of this compound and its potential derivatives will necessitate a collaborative, interdisciplinary approach.
Synthetic Organic Chemists will be essential for devising efficient and stereoselective routes to the parent compound and its analogs.
Medicinal Chemists will guide the design of new derivatives based on structure-activity relationships and computational modeling to optimize their therapeutic potential. nih.gov
Computational Chemists can employ molecular docking and dynamics simulations to predict how these molecules might interact with biological targets, thereby prioritizing synthetic efforts.
Pharmacologists and Biologists will be responsible for in vitro and in vivo testing to determine the biological activity, efficacy, and safety of novel compounds.
Such collaborations are fundamental to modern drug discovery and development, enabling a multifaceted approach to unlocking the therapeutic potential of promising chemical scaffolds like the one found in this compound.
Q & A
Q. What spectroscopic methods are most effective for confirming the structure and purity of Benzyl tetrahydro-2H-pyran-4-carboxylate?
- Answer: Key techniques include 1H/13C NMR for elucidating the chemical environment of protons and carbons, IR spectroscopy to identify functional groups (e.g., ester C=O stretches ~1700 cm⁻¹), and mass spectrometry (MS) to confirm molecular weight and fragmentation patterns. For example, related tetrahydropyran esters show characteristic NMR shifts: δ 1.5–2.0 ppm (pyran ring protons), δ 4.2–5.1 ppm (ester benzyl group), and δ 3.5–4.0 ppm (oxygenated methylene groups) . Purity is typically assessed via TLC (using hexane/ethyl acetate systems) and HPLC with UV detection.
Q. What synthetic routes are available for preparing this compound?
- Answer: A common approach involves esterification of tetrahydro-2H-pyran-4-carboxylic acid with benzyl alcohol using coupling agents like DCC (dicyclohexylcarbodiimide) or catalytic acid (e.g., H₂SO₄). Alternative routes include transesterification from methyl or ethyl esters under basic conditions (e.g., NaOCH₃). Reaction optimization may require anhydrous solvents (THF, DCM) and inert atmospheres to avoid hydrolysis. Yields are typically monitored by TLC and purified via column chromatography (silica gel, gradient elution) .
Q. How can researchers ensure regioselectivity in functionalizing the tetrahydropyran ring during synthesis?
- Answer: Regioselectivity is controlled by steric and electronic factors. For example, protecting groups (e.g., benzyloxy) can direct substitution to less hindered positions. Catalysts like BF₃·Et₂O may enhance electrophilic substitution at oxygen-adjacent carbons. Computational tools (DFT calculations) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals .
Advanced Research Questions
Q. What stability challenges arise when storing this compound, and how can they be mitigated?
- Answer: The compound is sensitive to hydrolysis (ester cleavage) under acidic/basic conditions and oxidation at the benzyl position. Stability studies should assess degradation kinetics under varying pH (2–12) and temperatures (4–40°C) using HPLC. Storage recommendations include inert atmospheres (argon), desiccants (silica gel), and low temperatures (–20°C). Accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) can model long-term stability .
Q. How can computational tools predict the reactivity of this compound in nucleophilic substitution reactions?
- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for SN1/SN2 mechanisms. Molecular docking studies (AutoDock Vina) evaluate steric accessibility of reaction sites. AI-driven synthesis platforms (e.g., Pistachio, Reaxys) propose feasible pathways by mining reaction databases for analogous tetrahydropyran derivatives .
Q. What analytical strategies resolve contradictions in spectral data for structurally similar tetrahydropyran derivatives?
- Answer: Contradictions arise from stereoisomerism or overlapping signals. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
